molecular formula C14H12ClN3O B1459069 2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine CAS No. 1518095-22-1

2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine

Cat. No.: B1459069
CAS No.: 1518095-22-1
M. Wt: 273.72 g/mol
InChI Key: OOMAEYFDQQXDEZ-UHFFFAOYSA-N
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Description

2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine is a chemical compound with the molecular formula C14H12ClN3O. It is known for its unique structure, which includes a benzoxazole ring and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine typically involves the reaction of 2-chlorobenzylamine with 2-amino-1,3-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-5-amine
  • 2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-4,6-diamine
  • 2-[(2-chlorophenyl)methyl]-1,3-benzoxazole-7-amine

Uniqueness

2-N-[(2-Chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-N-[(2-chlorophenyl)methyl]-1,3-benzoxazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-4-2-1-3-9(11)8-17-14-18-12-6-5-10(16)7-13(12)19-14/h1-7H,8,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMAEYFDQQXDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC3=C(O2)C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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